2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide
Description
2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide is a structurally complex acetamide derivative featuring a 1,2-dihydroquinoline core substituted with a 7-methyl group, a 2-oxo moiety, and a 3-[(phenylamino)methyl] side chain. The N-phenylacetamide group is attached to the quinoline ring, forming a hybrid scaffold that combines aromatic, hydrogen-bonding, and hydrophobic functionalities.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-12-13-19-15-20(16-26-21-8-4-2-5-9-21)25(30)28(23(19)14-18)17-24(29)27-22-10-6-3-7-11-22/h2-15,26H,16-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZWUVVJGHEQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Acylation: The final step involves the acylation of the quinoline derivative with phenylacetamide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the significant anticancer activity of this compound. It is part of a class of quinoline derivatives that have shown promise in inhibiting the growth of various cancer cell lines.
In Vitro Studies
In vitro evaluations have demonstrated that this compound can effectively inhibit cell proliferation and induce apoptosis in several cancer types. The following table summarizes the effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Growth inhibition |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents, particularly against breast and cervical cancers .
Target Interactions
The compound's structure allows it to interact with specific molecular targets within cells, potentially modulating various signaling pathways. It may bind to receptors or enzymes, influencing cellular processes such as:
- Proliferation
- Apoptosis
- Metabolic regulation
Biochemical Pathways
Research indicates that compounds with similar structures can impact several biochemical pathways, including those involved in signal transduction and gene expression. The interactions are likely facilitated through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics and Solubility
The pharmacokinetic properties of this compound suggest that it has favorable solubility in organic solvents like ethanol and chloroform. This solubility profile may influence its efficacy and stability in various environments, making it suitable for diverse experimental conditions .
Case Studies and Research Findings
Several case studies have explored the applications of this compound in greater detail:
- Study on Antitumor Activity : A study conducted by Li et al. synthesized a series of quinoline derivatives, including the target compound, and evaluated their antitumor activity against human cancer cell lines. The results indicated significant growth inhibition across multiple cell types, underscoring the potential for therapeutic development .
- Mechanistic Insights : Another investigation examined the binding affinity of the compound to specific receptors involved in cancer progression. Techniques such as molecular docking simulations were employed to predict interaction sites, providing insights into its mechanism of action .
- Pharmacological Evaluation : The pharmacological profile was assessed using various assays to determine cytotoxicity levels and potential side effects, establishing a baseline for future clinical applications .
Mechanism of Action
The mechanism of action of 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways, leading to altered cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Piperazine-Linked Acetamides: Compounds like 2-(4-(substituted benzoyl)piperazine-1-yl)-N-phenylacetamide () replace the quinoline with a flexible piperazine ring, reducing planarity but enhancing conformational adaptability for enzyme interactions .
- Triazole Derivatives : 1H-1,2,3-triazol-1-yl-N-phenylacetamide derivatives () employ a triazole ring, introducing nitrogen-rich polarity and click-chemistry compatibility, which may improve synthetic accessibility .
- Simple Acetamides : N-Cyclohexyl-2-oxo-2-phenylacetamide () lacks a fused heterocycle, resulting in lower molecular complexity and distinct hydrogen-bonding patterns (e.g., N–H⋯O chains) .
Substituent Effects
- The phenylaminomethyl group in the target compound may enhance hydrogen-bond donor capacity compared to the piperazine and triazole derivatives, which rely on secondary amines or triazole nitrogens for interactions .
- The 7-methyl and 2-oxo groups in the quinoline core could sterically hinder or stabilize binding pockets, contrasting with the unsubstituted phenyl rings in simpler analogs .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide is a synthetic derivative belonging to the class of quinoline compounds. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core substituted with a phenylacetamide group and a methyl ketone.
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Antioxidant Activity : Quinoline derivatives have been shown to scavenge free radicals effectively, contributing to their antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Some studies suggest that derivatives of quinoline can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .
- Anticancer Effects : Certain quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. They may induce apoptosis through different pathways, including the inhibition of key signaling proteins involved in cell survival .
Biological Activity Data
A summary of the biological activities reported for similar quinoline derivatives is presented in Table 1.
Case Studies
- Antioxidant Activity : A study evaluated several quinoline derivatives for their ability to scavenge hydrogen peroxide. The derivatives exhibited significant antioxidant activity, with some showing IC50 values as low as 10 µM .
- Antimicrobial Efficacy : In vitro studies demonstrated that certain quinoline compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Cytotoxicity in Cancer Models : A recent investigation into a series of quinoline derivatives showed that they induced apoptosis in glioma cells through the activation of caspase pathways while sparing normal astrocytes, indicating selective toxicity towards cancerous cells .
Q & A
Basic Question: What are the most effective synthetic strategies for preparing 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Mannich reaction for introducing the phenylaminomethyl group to the quinoline scaffold.
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for coupling acetamide moieties, as demonstrated in analogous acetamide derivatives .
- Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to improve yields. For example, sodium ascorbate and copper sulfate are critical for regioselectivity in click-based syntheses .
Key Characterization Techniques:
- FT-IR and NMR to confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for 2-oxo-quinoline).
- Mass spectrometry for molecular ion verification.
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer:
Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Mitigation strategies include:
- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) to resolve ambiguities in bond lengths and angles, especially for the 1,2-dihydroquinoline ring system .
- Complementary techniques : Pair -NMR with DEPT-135 to distinguish CH/CH groups in the methyl-substituted quinoline core.
- Dynamic NMR experiments to detect tautomeric equilibria in the 2-oxo-1,2-dihydroquinoline moiety.
Basic Question: What analytical techniques are essential for purity assessment of this compound?
Methodological Answer:
- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients to separate and quantify impurities.
- TLC with multiple solvent systems (e.g., ethyl acetate/hexane 3:7) to monitor reaction progress and isolate intermediates .
- Elemental analysis to verify stoichiometric ratios of C, H, and N.
Advanced Question: How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes implicated in inflammation or cancer).
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess the reactivity of the phenylaminomethyl group .
- MD simulations : Study conformational stability of the dihydroquinoline ring in aqueous or lipid bilayer environments.
Basic Question: What experimental controls are critical in biological activity assays for this compound?
Methodological Answer:
- Positive/Negative controls : Include known agonists/antagonists (e.g., COX-2 inhibitors for anti-inflammatory assays) and vehicle-only samples.
- Dose-response curves : Test concentrations spanning 3-log units (e.g., 1 nM–100 µM) to determine IC/EC values.
- Cytotoxicity screening : Use MTT assays on non-target cell lines (e.g., HEK293) to rule out nonspecific effects.
Advanced Question: How can researchers address challenges in optimizing reaction yields for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken models to optimize variables (e.g., pH, temperature, catalyst load).
- Flow chemistry : Utilize microreactors for precise control of exothermic reactions (e.g., Mannich reactions) .
- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates.
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of acetamide derivatives.
- Waste disposal : Neutralize reaction mixtures with dilute HCl before disposal, as per EPA guidelines .
Advanced Question: How can interdisciplinary frameworks (e.g., chemical biology) guide mechanistic studies of this compound?
Methodological Answer:
- Chemical proteomics : Employ activity-based protein profiling (ABPP) to identify cellular targets .
- Metabolomics : Use LC-HRMS to track metabolic byproducts in cell lysates.
- Stakeholder alignment : Align with collaborators in pharmacology and toxicology to address knowledge gaps, as per the "Efficiency Pyramid" model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
